molecular formula C8H5F3O B8725510 4-(Difluoromethyl)-2-fluorobenzaldehyde

4-(Difluoromethyl)-2-fluorobenzaldehyde

Cat. No. B8725510
M. Wt: 174.12 g/mol
InChI Key: UHIIEVZNTMPDKA-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

To a solution of 1-bromo-4-(difluoromethyl)-2-fluorobenzene (311 mg, 1.382 mmol) in THF (2.99 mL) was added butyllithium (1.6M solution in hexanes; 0.881 mL, 1.410 mmol) over ˜5 min at −78° C. The reaction mixture was stirred for 30 min at −78° C. then DMF (0.161 mL, 2.073 mmol) was added dropwise over ˜1 min. Stirring was continued for 20 min. The reaction mixture was quenched with aqueous 1M HCl solution/MeOH (2:1, 3 mL) and allowed to warm to room temperature. The mixture was diluted with 5 mL of water. The separated aqueous layer was with ether (5 mL). The combined organic layers were washed with 1M aqueous NaOH solution (10 mL) and saturated brine (10 mL), dried over MgSO4, filtered off and concentrated under reduced pressure. Repeated reaction with 420 mg of 1-bromo-4-(difluoromethyl)-2-fluorobenzene and combined crude materials for purification. The crude material was purified by column chromatography [SiO2, 24 g, heptane/ethyl acetate], providing 4-(difluoromethyl)-2-fluorobenzaldehyde (162.8 mg) as a yellow oil.
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
0.881 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 mL
Type
solvent
Reaction Step One
Name
Quantity
0.161 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([F:10])[F:9])=[CH:4][C:3]=1[F:11].C([Li])CCC.CN([CH:20]=[O:21])C>C1COCC1>[F:9][CH:8]([F:10])[C:5]1[CH:6]=[CH:7][C:2]([CH:20]=[O:21])=[C:3]([F:11])[CH:4]=1

Inputs

Step One
Name
Quantity
311 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)F)F
Name
Quantity
0.881 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.99 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.161 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous 1M HCl solution/MeOH (2:1, 3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The mixture was diluted with 5 mL of water
WASH
Type
WASH
Details
The combined organic layers were washed with 1M aqueous NaOH solution (10 mL) and saturated brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
reaction with 420 mg of 1-bromo-4-(difluoromethyl)-2-fluorobenzene and combined crude materials
CUSTOM
Type
CUSTOM
Details
for purification
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography [SiO2, 24 g, heptane/ethyl acetate]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC(=C(C=O)C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 162.8 mg
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.